![molecular formula C18H20N6 B4463233 N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine](/img/structure/B4463233.png)
N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine
Overview
Description
N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine is a compound that belongs to the class of quinazoline derivatives. This compound has been extensively studied for its potential application in various scientific research fields due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine is not fully understood. However, it has been suggested that this compound may work by inhibiting certain enzymes or proteins that are involved in various biological processes. It has also been suggested that this compound may work by modulating certain signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine has been found to have various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit viral replication. It has also been found to modulate certain neurotransmitter systems that are involved in various neurological disorders.
Advantages and Limitations for Lab Experiments
N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine has several advantages for lab experiments. This compound is relatively easy to synthesize, and it has been extensively studied for its potential application in various scientific research fields. However, this compound also has some limitations. For example, it may have some toxicity issues, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for the study of N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine. One potential future direction is to further investigate its potential application in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another potential future direction is to study its potential application in the treatment of viral infections. Additionally, further studies may be needed to fully understand its mechanism of action and to address any potential toxicity issues.
Scientific Research Applications
N-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-4-quinazolinamine has been extensively studied for its potential application in various scientific research fields. This compound has been found to have potential anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied for its potential application in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
N-methyl-2-(4-pyridin-2-ylpiperazin-1-yl)quinazolin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-19-17-14-6-2-3-7-15(14)21-18(22-17)24-12-10-23(11-13-24)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3,(H,19,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWMZUHRIKTZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC2=CC=CC=C21)N3CCN(CC3)C4=CC=CC=N4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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